5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester

Suzuki-Miyaura coupling Process chemistry Stoichiometry optimization

5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester (CAS 1192838-57-5) is a heteroaryl boronic ester featuring a pyrazine core substituted at the 5-position with a sterically demanding tert-butoxy group and at the 2-position with a pinacol boronate ester. This compound belongs to the class of pyrazine boronic esters, which serve as essential intermediates in medicinal chemistry for constructing functionalized pyrazine derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling.

Molecular Formula C14H23BN2O3
Molecular Weight 278.16 g/mol
CAS No. 1192838-57-5
Cat. No. B1486701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester
CAS1192838-57-5
Molecular FormulaC14H23BN2O3
Molecular Weight278.16 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)(C)C
InChIInChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-10(8-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
InChIKeyPZTUGVQMBGNEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester CAS 1192838-57-5: Procurement-Grade Overview for Suzuki-Miyaura Cross-Coupling Building Blocks


5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester (CAS 1192838-57-5) is a heteroaryl boronic ester featuring a pyrazine core substituted at the 5-position with a sterically demanding tert-butoxy group and at the 2-position with a pinacol boronate ester . This compound belongs to the class of pyrazine boronic esters, which serve as essential intermediates in medicinal chemistry for constructing functionalized pyrazine derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. The tert-butoxy substituent confers distinct steric and electronic properties that differentiate this building block from smaller alkoxy (e.g., methoxy) or unsubstituted pyrazine boronic esters, making its procurement decision consequential for synthetic route design rather than a default interchangeable commodity choice.

Why 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester Cannot Be Interchanged with Unsubstituted or Smaller-Alkoxy Pyrazine Boronic Esters


Bulk procurement strategies that treat all pyrazine-2-boronic acid pinacol esters as functionally equivalent overlook critical steric and electronic differences that directly govern cross-coupling efficiency. The tert-butoxy group at the 5-position introduces significant steric hindrance adjacent to the reactive boronate center, which can slow oxidative addition and transmetallation steps relative to unsubstituted pyrazine-2-boronic acid pinacol ester (CAS 870987-23-6) [1]. Conversely, smaller alkoxy analogs such as 5-methoxypyrazine-2-boronic acid pinacol ester (CAS 1310404-63-7) exhibit different electronic donation patterns and reduced steric bulk, which may alter catalyst compatibility and coupling yields [2]. Furthermore, the tert-butoxy group can serve as a latent hydroxyl handle under acidic deprotection conditions, a synthetic versatility absent in the 5-chloro or 5-bromo analogs that instead present orthogonal halide reactivity. These differences mean that substituting one pyrazine boronic ester for another without re-optimization of coupling conditions frequently results in yield erosion, byproduct formation, or complete reaction failure.

Quantitative Evidence Guide: 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester vs. Key Pyrazine Boronic Ester Analogs


Molecular Weight Differential Dictates Stoichiometric Precision in Multi-Kilogram Scale Coupling

The molecular weight of 5-(tert-butoxy)pyrazine-2-boronic acid pinacol ester is 278.15 g/mol, which is 42.07 g/mol (approximately 18%) heavier than 5-methoxypyrazine-2-boronic acid pinacol ester (MW 236.08 g/mol) and 72.10 g/mol (approximately 35%) heavier than the unsubstituted pyrazine-2-boronic acid pinacol ester (MW 206.05 g/mol) [1]. This molecular weight disparity necessitates recalculated mass inputs when scaling reactions; a direct 1:1 mass substitution without correcting for molecular weight will result in a 15-26% molar deficit of the coupling partner, leading to incomplete conversion of the electrophilic coupling partner.

Suzuki-Miyaura coupling Process chemistry Stoichiometry optimization

Predicted Boiling Point Elevation Supports Higher Thermal Stability for High-Temperature Coupling Protocols

The predicted boiling point of 5-(tert-butoxy)pyrazine-2-boronic acid pinacol ester is 361.2±42.0 °C, compared to 337.4±52.0 °C for 5-chloropyrazine-2-boronic acid (the free acid comparator, whose pinacol ester is expected to boil at a similar or slightly higher temperature due to increased molecular weight) . This approximately 24 °C predicted boiling point elevation, while subject to the confidence interval of the prediction algorithm, suggests enhanced thermal stability that may be advantageous for microwave-assisted Suzuki couplings or high-boiling solvent systems (e.g., DMF at 153 °C, NMP at 202 °C) where lower-boiling boronic esters are prone to evaporative loss or thermal decomposition.

Thermal stability High-temperature Suzuki coupling Reaction engineering

Regioisomeric Identity Distinction: 5-tert-Butoxy vs. 6-tert-Butoxy Regioisomer Produces Structurally Divergent Coupling Products

5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester (CAS 1192838-57-5) is a distinct regioisomer from 6-(tert-butoxy)pyrazine-2-boronic acid pinacol ester (CAS 1448788-59-7); both share the molecular formula C14H23BN2O3 (MW 278.15) but differ in the position of the tert-butoxy substituent (5- vs. 6-position on the pyrazine ring) . When coupled with a common aryl halide electrophile in a Suzuki reaction, these two regioisomers generate structurally non-identical biaryl products with different spatial arrangements of the tert-butoxy group relative to the newly formed C-C bond. For medicinal chemistry structure-activity relationship (SAR) exploration, this regioisomeric divergence yields pharmacologically distinct compounds that cannot be substituted for one another without altering target binding.

Regiochemistry Structural isomerism Medicinal chemistry SAR

Synthetic Accessibility via Pd-Catalyzed Miyaura Borylation: Validated Protocol for tert-Butoxy-Substituted Pyrazine Boronic Esters

A validated synthetic protocol for tert-butoxy-substituted pyrazine boronic esters has been established using 2-tert-butoxy-6-chloropyrazine as a model substrate in a Pd-catalyzed Miyaura borylation with B₂pin₂ [1]. Under optimized conditions (2.0 mol% Pd(OAc)₂, 4.0 mol% PCy₃, 1.1 equiv B₂pin₂, dry dioxane, 90 °C, N₂ atmosphere), the reaction proceeds to deliver the desired pyrazine boronic ester in moderate to good yields with short reaction times and easy purification by column chromatography. This methodology is specifically demonstrated on the tert-butoxy-pyrazine scaffold, providing a practical route that may be adapted for the 5-tert-butoxy regioisomer. By contrast, pyrazine boronic esters lacking the tert-butoxy substituent (e.g., unsubstituted or methyl-substituted analogs) require separate optimization of catalyst loading and ligand selection, as the steric and electronic properties of the pyrazine ring are directly modulated by the substituent.

Miyaura borylation Synthetic methodology Pyrazine functionalization

Predicted pKa Indicates Lower Boronic Acid Acidity Relative to Unsubstituted Pyrazine Boronic Acid

The predicted pKa of the corresponding boronic acid (after hydrolysis of the pinacol ester) is 0.87±0.10, reflecting the electron-donating character of the tert-butoxy substituent which reduces boron Lewis acidity . While direct comparative pKa data for 5-methoxy or unsubstituted pyrazine-2-boronic acids under identical prediction algorithms is not available, the general principle that electron-donating alkoxy substituents decrease boronic acid acidity (increase pKa) is well established in organoboron chemistry. This reduced acidity has implications for Suzuki coupling kinetics: less acidic boronic acids typically undergo slower transmetallation, potentially requiring stronger bases (e.g., K₃PO₄ vs. Na₂CO₃) or higher catalyst loadings to achieve comparable coupling rates. Users switching from unsubstituted pyrazine-2-boronic acid pinacol ester (predicted pKa of the parent boronic acid ~0.5-0.7 range) to the 5-tert-butoxy analog should anticipate this base-strength requirement.

Boronic acid acidity Transmetallation efficiency Suzuki coupling kinetics

Procurement-Driven Application Scenarios for 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester


Medicinal Chemistry SAR Campaigns Requiring Latent Phenolic Functionality on the Pyrazine Core

The tert-butoxy group serves as a masked hydroxyl functionality that can be liberated under acidic conditions (e.g., TFA or HCl/dioxane) after Suzuki coupling [1]. This synthetic strategy enables late-stage diversification of the pyrazine scaffold, where the coupled biaryl product bearing a tert-butoxy group is deprotected to reveal a hydroxyl handle for subsequent etherification, sulfonylation, or phosphorylation. This latent functionality is absent in 5-methyl, 5-chloro, or unsubstituted pyrazine-2-boronic acid pinacol esters, making the tert-butoxy analog uniquely suited for SAR exploration where the 5-position hydroxyl is a pharmacophoric element or a synthetic diversification point. The heavier molecular weight (278.15 g/mol) must be accounted for in stoichiometric calculations when scaling from discovery to lead optimization quantities .

High-Temperature Microwave-Assisted Suzuki Coupling in Drug Discovery

The predicted boiling point of 361.2±42.0 °C [1] makes 5-(tert-butoxy)pyrazine-2-boronic acid pinacol ester a suitable coupling partner for microwave-assisted Suzuki reactions conducted at 150-200 °C in high-boiling solvents such as DMF or NMP. In these accelerated reaction conditions, lower-boiling pyrazine boronic esters such as the 5-chloro analog (predicted bp 337.4±52.0 °C) are at greater risk of thermal degradation or evaporative loss from the reaction vessel, which can compromise yield reproducibility and purity profiles. Procurement of the tert-butoxy variant for high-temperature protocols reduces this thermal liability.

Process Chemistry Scale-Up Using Validated Miyaura Borylation Methodology

For organizations requiring multi-gram to kilogram quantities of 5-(tert-butoxy)pyrazine-2-boronic acid pinacol ester that exceed typical catalog stock, the published Pd-catalyzed Miyaura borylation protocol using 2-tert-butoxy-6-chloropyrazine as a model substrate provides a validated synthetic starting point [1]. The method employs commercially available catalysts (Pd(OAc)₂, PCy₃) and reagents (B₂pin₂), operates at moderate temperature (90 °C), and delivers chemically pure products after simple column chromatography. This documented route de-risks in-house synthesis compared to pyrazine boronic esters for which no preparative methodology has been reported, providing procurement teams with a make-vs-buy decision framework.

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